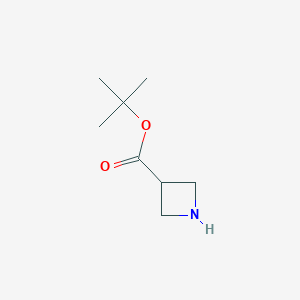

tert-Butyl Azetidine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-9-5-6/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEPMFDUWLPBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618569 | |

| Record name | tert-Butyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790600-78-1 | |

| Record name | tert-Butyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl azetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Scalable and Vetted Synthesis of tert-Butyl Azetidine-3-carboxylate from Epichlorohydrin

An In-depth Technical Guide for Drug Development Professionals

Abstract

Azetidine-containing scaffolds are of paramount importance in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties, including improved metabolic stability and aqueous solubility, while acting as conformationally rigid bioisosteres for more common ring systems. Among these, tert-butyl azetidine-3-carboxylate stands out as a critical building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive, in-depth technical overview of a robust and scalable multi-step synthesis of this compound, commencing from the inexpensive and readily available industrial feedstock, epichlorohydrin. We will dissect each transformation, elucidating the underlying chemical principles, justifying the selection of reagents and intermediates, and providing detailed, field-proven experimental protocols. The pathway proceeds through the versatile intermediate, N-Boc-azetidin-3-one, offering a reliable route for researchers and process chemists in the drug development sector.

Introduction: The Strategic Value of the Azetidine Core

The four-membered azetidine ring, once considered a synthetic curiosity due to its inherent ring strain, is now a celebrated motif in drug design.[1] Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling chemists to optimize ligand-receptor interactions. Azetidine-3-carboxylic acid and its derivatives, in particular, serve as constrained β-amino acid surrogates and are integral components of numerous clinical candidates, including sphingosine-1-phosphate (S1P) receptor agonists for treating autoimmune diseases.[2]

The synthesis of these valuable scaffolds, however, is non-trivial. The formation of four-membered rings by intramolecular cyclization is kinetically and thermodynamically less favorable than the formation of five- or six-membered rings.[1] This guide details a practical and scalable synthetic strategy that navigates these challenges, starting from epichlorohydrin and proceeding through a stable, crystalline, and highly versatile intermediate, 1-(tert-butoxycarbonyl)azetidin-3-one. This approach prioritizes robust, high-yielding reactions amenable to large-scale production.

Part I: Construction of the Versatile N-Boc-Azetidin-3-one Intermediate

The initial phase of the synthesis focuses on constructing the core azetidine ring and installing the appropriate protecting group to facilitate subsequent functionalization. The choice to synthesize N-Boc-azetidin-3-one is strategic; it is a stable, crystalline solid that serves as a common precursor for a vast array of 3-substituted azetidines.

References

The Sentinel of Synthesis: An In-depth Technical Guide to tert-Butyl Azetidine-3-carboxylate and its Derivatives

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible acyclic linkers or larger saturated rings like pyrrolidine and piperidine. The constrained nature of the azetidine ring can impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved binding affinity through precise vectoral positioning of substituents, and increased brain permeability.[1] At the heart of this chemical revolution lies tert-butyl azetidine-3-carboxylate, a versatile and highly sought-after building block that serves as a gateway to a diverse array of functionalized azetidine derivatives. This guide provides an in-depth exploration of the synthesis of this pivotal intermediate and its subsequent elaboration into more complex molecular architectures, offering both theoretical understanding and practical, field-proven protocols for the discerning researcher.

Part 1: The Synthesis of the Core Scaffold: this compound

The efficient and scalable synthesis of this compound is paramount for its widespread application. Several synthetic routes have been established, each with its own set of advantages and disadvantages. Herein, we dissect the most prominent and practical approaches.

Route 1: From 1-Benzylazetidin-3-ol – A Workhorse Method

This is a widely adopted and reliable method that commences with commercially available and relatively inexpensive starting materials.[2] The synthesis can be broken down into four key stages:

-

Formation of 1-Benzylazetidin-3-ol: The synthesis begins with the reaction of benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin). This is followed by an intramolecular cyclization to furnish 1-benzylazetidin-3-ol.[2] The benzyl group serves as a robust protecting group for the azetidine nitrogen throughout the initial transformations.

-

N-Debenzylation and Boc Protection: The benzyl group is subsequently removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting free secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[2]

-

Oxidation to the Ketone: The hydroxyl group at the 3-position is then oxidized to a ketone. A common and efficient method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[3][4] This method is known for its mild conditions and high yields.

-

Esterification: The final step involves the esterification of the carboxylic acid that is transiently formed. However, a more direct route to the tert-butyl ester is often achieved by first synthesizing azetidine-3-carboxylic acid and then performing an esterification. A more direct approach to derivatives often involves the ketone intermediate. For instance, a Horner-Wadsworth-Emmons reaction on tert-butyl 3-oxoazetidine-1-carboxylate can yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a versatile intermediate for further functionalization.[2]

Mechanism of N-Boc Protection:

The protection of the azetidine nitrogen with a Boc group is a crucial step. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable products of carbon dioxide and a tert-butoxide anion, which then deprotonates the positively charged amine to yield the N-Boc protected azetidine.[5][6]

Caption: Mechanism of N-Boc protection of an amine.

Mechanism of Swern Oxidation:

The Swern oxidation proceeds by the activation of DMSO with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[3][7]

Caption: Simplified mechanism of the Swern Oxidation.

Route 2: From Diethyl Malonate – A Convergent Approach

An alternative strategy involves the use of diethyl malonate as a starting material.[8][9] This method is attractive due to the ready availability and low cost of the starting material. The key steps typically involve the formation of a cyclopropane intermediate followed by ring expansion to the azetidine. A variation of this approach involves the direct reaction of diethyl malonate with a suitable dielectrophile to construct the four-membered ring.

Route 3: From Epichlorohydrin – A Chiral Pool Approach

For the synthesis of enantiomerically pure azetidine derivatives, epichlorohydrin serves as an excellent chiral starting material. The synthesis generally involves the ring-opening of the epoxide with a suitable nitrogen nucleophile, followed by intramolecular cyclization to form the azetidine ring.[10] This route offers a direct entry to chiral 3-hydroxyazetidine derivatives, which can then be carried forward to this compound.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Advantages | Key Disadvantages | Scalability |

| Route 1 | Benzylamine & Epichlorohydrin | Reliable, well-established, good yields.[2] | Multi-step, requires handling of hydrogen gas. | Good |

| Route 2 | Diethyl Malonate | Inexpensive starting material, convergent.[8] | Can be lower yielding, may require optimization. | Moderate |

| Route 3 | Epichlorohydrin | Access to enantiomerically pure products.[10] | More expensive starting material for chiral versions. | Good |

Part 2: Derivatization of this compound

The true utility of this compound lies in its ability to be readily functionalized at both the nitrogen and the C3 position of the azetidine ring.

N-Functionalization

The secondary amine of deprotected this compound is a nucleophilic handle for a variety of transformations.

-

N-Alkylation: The nitrogen can be readily alkylated using a range of alkyl halides or by reductive amination. A notable application is the N-alkylation with N-Boc-3-iodoazetidine to create novel heterocyclic building blocks.[11][12]

-

N-Arylation: The Buchwald-Hartwig amination provides a powerful tool for the N-arylation of azetidines, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

C3-Functionalization

The C3 position of the azetidine ring offers a prime site for introducing molecular diversity.

-

α-Alkylation: The α-proton at the C3 position can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be trapped with various electrophiles, including alkyl halides.[10]

-

α-Arylation: Palladium-catalyzed α-arylation has emerged as a powerful method for the direct coupling of azetidine esters with aryl halides.[1][13] Mechanistic studies have shown that overcoming challenges such as facile decomposition of the enolate is key to the success of these reactions.[1] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by deprotonation of the azetidine ester to form an enolate, which then undergoes reductive elimination to form the C-C bond and regenerate the catalyst.[14]

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of azetidine esters.

-

Amide Coupling: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. Standard peptide coupling reagents such as DCC, DIC, or phosphonium and aminium reagents are effective for this transformation.[15][16][17]

Part 3: Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

Step 1: Synthesis of 1-benzylazetidin-3-ol [2] To a solution of benzylamine in water, 2-(chloromethyl)oxirane is added slowly at 0-5 °C. The reaction mixture is stirred for 16 hours. The crude product is isolated by filtration, washed with water, and dried. The solid is then dissolved in acetonitrile, and sodium carbonate is added. The mixture is heated to reflux for 16 hours. After cooling and work-up, 1-benzylazetidin-3-ol is obtained.

Step 2: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate [2] To a solution of 1-benzylazetidin-3-ol in THF, 5% Pd/C is added. The mixture is stirred under a hydrogen atmosphere for 20 hours. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then dissolved in a suitable solvent and reacted with di-tert-butyl dicarbonate to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 3: Swern Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate [2] To a solution of oxalyl chloride in dichloromethane at -78 °C, a solution of DMSO in dichloromethane is added dropwise. After stirring for 15 minutes, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane is added. Triethylamine is then added, and the reaction is allowed to warm to room temperature. After aqueous work-up and purification by column chromatography, tert-butyl 3-oxoazetidine-1-carboxylate is obtained as a white solid.

Protocol 2: α-Arylation of N-benzyl-tert-butyl azetidine-3-carboxylate[1]

To a mixture of the N-benzyl-tert-butyl azetidine-3-carboxylate, the aryl bromide, and a palladium catalyst (e.g., Pd(dba)₂) and a phosphine ligand (e.g., tBu₃P) in an appropriate solvent (e.g., toluene), a strong base such as LiTMP is added at room temperature. The reaction is stirred for the appropriate time (often as short as 10 minutes) and then quenched. After work-up and purification, the desired α-arylated product is obtained.

Part 4: Safety and Handling

Azetidine and many of its derivatives are reactive compounds and should be handled with appropriate safety precautions.[18][19][20]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat when handling azetidine and its reagents.[18]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood. Azetidine is a volatile liquid with a strong, unpleasant odor.[18]

-

Reactive Hazards: Azetidine is a reactive substance.[19] Avoid contact with strong oxidizing agents and acids.

-

Flammability: Azetidine is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[19][20]

-

Toxicity: Azetidine can cause severe skin burns and eye damage.[19] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a testament to the power of small, strained heterocycles in modern drug discovery. Its synthesis, while requiring careful execution, is achievable through several well-established routes. The true value of this building block is realized in its versatile functionalization, providing a robust platform for the creation of novel and structurally diverse azetidine derivatives. As the demand for three-dimensional scaffolds in drug design continues to grow, the importance of this compound and the synthetic methodologies it enables is set to increase, solidifying its position as a sentinel of modern synthesis.

References

- 1. Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. hepatochem.com [hepatochem.com]

- 17. peptide.com [peptide.com]

- 18. jnsparrowchemical.com [jnsparrowchemical.com]

- 19. chemos.de [chemos.de]

- 20. Azetidine - Safety Data Sheet [chemicalbook.com]

Spectroscopic Profile of tert-Butyl Azetidine-3-carboxylate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl azetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique strained four-membered azetidine ring system, coupled with the sterically demanding tert-butyl ester, imparts distinct spectroscopic features. This document offers an in-depth examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by comparative data from related structures found in the scientific literature. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, facilitating the unambiguous identification, characterization, and utilization of this versatile synthetic intermediate.

Introduction: The Significance of this compound in Modern Drug Discovery

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered considerable attention in contemporary medicinal chemistry. Their rigid, strained ring system introduces unique conformational constraints, making them valuable scaffolds for the design of novel therapeutic agents. The incorporation of an azetidine moiety can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and target-binding affinity.

This compound, in particular, serves as a pivotal starting material for the synthesis of a diverse array of more complex azetidine derivatives. The tert-butoxycarbonyl (Boc) group on the nitrogen atom provides a stable protecting group that can be readily removed under acidic conditions, while the tert-butyl ester at the 3-position offers a handle for further chemical transformations. A thorough understanding of its spectroscopic signature is paramount for ensuring the identity and purity of this key intermediate and its subsequent derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. The following diagram illustrates the molecular structure with atom numbering for clarity in the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the azetidine ring protons and the two tert-butyl groups. Due to the conformational rigidity of the four-membered ring, the methylene protons (C2-H and C4-H) are diastereotopic and are expected to appear as complex multiplets.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1-3.9 | m | 4H | C2-H₂, C4-H₂ |

| ~3.4-3.2 | m | 1H | C3-H |

| 1.46 | s | 9H | N-Boc C(CH₃)₃ |

| 1.45 | s | 9H | Ester C(CH₃)₃ |

Interpretation and Rationale:

-

The protons on the azetidine ring (C2-H₂ and C4-H₂) are expected to be in the most deshielded region of the aliphatic signals due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylate group. Their diastereotopic nature leads to complex splitting patterns, often appearing as multiplets.

-

The methine proton at the 3-position (C3-H) is coupled to the adjacent methylene protons, resulting in a multiplet.

-

The nine protons of the N-Boc tert-butyl group and the nine protons of the ester tert-butyl group are chemically equivalent within their respective groups and thus appear as sharp singlets. Their chemical shifts are very similar and may overlap, as seen in the ¹H NMR data for the closely related compound, tert-butyl 3-formylazetidine-1-carboxylate, where the tert-butyl protons appear as a singlet at 1.44 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of two quaternary carbons for the tert-butyl groups and the carbonyl carbons are key diagnostic features.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2 seconds

-

Spectral width: 0-220 ppm

-

-

Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Ester C=O |

| ~156 | N-Boc C=O |

| ~81 | Ester C(CH₃)₃ |

| ~80 | N-Boc C(CH₃)₃ |

| ~50 | C2, C4 |

| ~35 | C3 |

| ~28.5 | N-Boc C(CH₃)₃ |

| ~28.2 | Ester C(CH₃)₃ |

Interpretation and Rationale:

-

The two carbonyl carbons of the ester and the Boc protecting group are expected to resonate at the downfield end of the spectrum, typically in the range of 155-175 ppm. In a study of a biazetidine derivative, the ester and Boc carbonyls were observed at 1731 cm⁻¹ and 1694 cm⁻¹, respectively, in the IR spectrum, which supports the presence of two distinct carbonyl environments.[2]

-

The quaternary carbons of the two tert-butyl groups will appear around 80-81 ppm.

-

The methylene carbons of the azetidine ring (C2 and C4) are expected to be in the range of 50-60 ppm.

-

The methine carbon at the 3-position (C3) will be further upfield.

-

The methyl carbons of the two tert-butyl groups will appear as strong signals around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption bands of the two carbonyl groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background subtraction and present the data as transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1695 | Strong | C=O stretching (N-Boc) |

| ~1160 | Strong | C-O stretching (ester and Boc) |

Interpretation and Rationale:

-

The most prominent features in the IR spectrum will be the two strong carbonyl stretching vibrations. The ester carbonyl (C=O) is expected to absorb at a higher wavenumber (around 1735 cm⁻¹) compared to the urethane carbonyl of the N-Boc group (around 1695 cm⁻¹). This is consistent with the IR data for a related biazetidine derivative, which showed C=O stretches at 1731 cm⁻¹ and 1694 cm⁻¹.[2]

-

The C-H stretching vibrations of the aliphatic protons will appear in the 2975-2850 cm⁻¹ region.

-

Strong C-O stretching bands from both the ester and the Boc group are expected in the fingerprint region, typically around 1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the spectrum over a suitable mass-to-charge (m/z) range.

Predicted Fragmentation Pathway:

Under ESI conditions, the protonated molecular ion [M+H]⁺ is expected at m/z 158.1176 (for C₈H₁₅NO₂). Common fragmentation pathways for N-Boc protected amines and tert-butyl esters involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.

References

An In-depth Technical Guide to tert-Butyl Azetidine-3-carboxylate: Properties, Reactivity, and Applications

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain, while less pronounced than that of aziridines, imparts a unique combination of conformational rigidity and reactivity, making them valuable bioisosteres for larger, more flexible ring systems. This unique structural feature can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles in drug candidates. Among the vast array of functionalized azetidines, tert-Butyl Azetidine-3-carboxylate stands out as a critical and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, delving into its spectroscopic profile, characteristic reactivity, and key applications. The insights and protocols presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Physicochemical Properties

This compound is most commonly handled in its free base form or as a more stable salt, such as the hydrochloride or acetate salt. The salt form can enhance stability, solubility, and ease of handling.[1] The fundamental properties of the parent compound and its common salt forms are summarized below.

| Property | This compound (Free Base) | This compound hydrochloride | This compound acetate |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | C₁₀H₁₉NO₄ |

| Molecular Weight | 157.21 g/mol [1] | 193.67 g/mol [2] | 217.26 g/mol [1] |

| Appearance | Not widely reported; likely a liquid or low-melting solid | White to off-white solid[3] | Solid |

| CAS Number | 21828700 (Parent CID)[2] | 53871-08-2[2] | 1236144-52-7[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[3] | Inert atmosphere, 2-8°C[3] | Inert atmosphere, store in freezer, under -20°C |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the azetidine ring will appear as multiplets in the region of δ 3.0-4.0 ppm. The N-H proton of the free base would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary and methyl carbons of the tert-butyl group (around δ 80-85 ppm and δ 28 ppm, respectively). The carbons of the azetidine ring will resonate in the range of δ 35-60 ppm. The carbonyl carbon of the ester will appear significantly downfield, typically in the δ 170-175 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester group, typically found around 1730-1740 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. For the free base, an N-H stretching band would be present around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will typically show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group to give a prominent fragment ion.

Chemical Properties and Reactivity

The chemical utility of this compound is defined by three primary reactive sites: the tert-butyl ester, the secondary amine of the azetidine ring, and the strained four-membered ring itself. Understanding the interplay of these functional groups is crucial for its strategic application in synthesis.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of basic and nucleophilic conditions. Its removal is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.

Causality of Experimental Choice: The mechanism proceeds via protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation. This carbocation is then quenched by the counter-ion or a scavenger. TFA is highly effective because it is a strong acid that can be used in high concentration or as a solvent, driving the reaction to completion, and it is volatile, facilitating its removal during workup.

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is a nucleophilic center, allowing for a wide range of derivatization reactions. This is arguably the most common synthetic transformation, enabling the incorporation of the azetidine carboxylate scaffold into larger molecules. Common reactions include:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form amides and sulfonamides.

-

Alkylation: Reaction with alkyl halides or other electrophiles.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

Trustworthiness of Protocols: These are standard, high-yielding reactions in organic chemistry. The key to success is the careful choice of base and solvent to avoid competing side reactions, such as the ring-opening of the azetidine.

Ring-Opening Reactions

The inherent strain of the four-membered ring makes azetidines susceptible to nucleophilic ring-opening reactions, particularly upon activation of the ring nitrogen. This reactivity provides a pathway to synthetically useful 1,3-aminoalcohols and other substituted propylamines.

Expertise & Experience: Activation is key. The nitrogen atom can be activated by forming a highly reactive azetidinium ion through quaternization (e.g., with methyl iodide) or by using a Lewis acid to coordinate to the nitrogen. The choice of nucleophile and reaction conditions will then dictate the regioselectivity of the ring-opening. While this is a powerful transformation, it must be considered as a potential side reaction during N-functionalization if overly harsh or activating conditions are employed.

Caption: Key synthetic pathways for this compound.

Applications in Medicinal Chemistry and Organic Synthesis

The unique structural and chemical properties of this compound make it a valuable precursor in several areas:

-

Drug Discovery: The azetidine-3-carboxylic acid moiety is a key structural element in various drug candidates and approved medicines. For example, it is a component of compounds targeting Janus kinase (JAK) inhibitors, such as Baricitinib, used for treating rheumatoid arthritis.

-

Peptide Synthesis: When the ester is hydrolyzed, the resulting N-Boc-azetidine-3-carboxylic acid can be used as a non-canonical amino acid in peptide synthesis. The rigid azetidine ring acts as a potent turn-inducer, influencing the secondary structure of peptides and potentially increasing their proteolytic stability.

-

Complex Molecule Synthesis: It serves as a starting material for the synthesis of more complex heterocyclic systems, including spirocycles, through cycloaddition reactions.

Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed.

Protocol 1: TFA-Mediated Hydrolysis of this compound

This protocol describes the deprotection of the tert-butyl ester to yield azetidine-3-carboxylic acid as its trifluoroacetate salt.

-

Reagent Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: The resulting crude product, the TFA salt of azetidine-3-carboxylic acid, can be solidified by trituration with diethyl ether and collected by filtration. It can be used in the next step without further purification or purified by crystallization.

Protocol 2: N-Acylation with Benzoyl Chloride

This protocol details the functionalization of the azetidine nitrogen.

-

Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add a non-nucleophilic base, such as triethylamine (1.2 eq). Cool the mixture to 0 °C.

-

Reaction: Add a solution of benzoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.

-

Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety and Handling

While comprehensive safety data for the free base is limited, the hydrochloride salt is known to cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended.[3]

Conclusion

This compound is a cornerstone building block for the introduction of the valuable azetidine scaffold into complex molecules. Its well-defined reactivity, centered on the strategic deprotection of the tert-butyl ester and the versatile functionalization of the ring nitrogen, provides a reliable and powerful tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for its successful application in the development of next-generation therapeutics and novel chemical entities.

References

The Azetidine Ring: A Privileged Scaffold in Drug Discovery - A Technical Guide to the Biological Activity of tert-Butyl Azetidine-3-carboxylate Derivatives

Introduction: The Strategic Importance of the Azetidine Moiety

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and ability to serve as a versatile synthetic handle make it an attractive component in the design of new therapeutic agents.[3][4] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers greater stability, while its compact nature provides a distinct advantage over larger five- and six-membered heterocyclic systems by minimizing increases in molecular weight and lipophilicity.[3][4]

This technical guide provides an in-depth exploration of the biological activities of derivatives of tert-butyl azetidine-3-carboxylate, a key building block in the synthesis of a diverse array of bioactive molecules. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and biological evaluation, and illuminate the structure-activity relationships that govern the therapeutic potential of these compounds.

I. Antibacterial Activity: Targeting Bacterial Topoisomerases with 7-Azetidinylquinolones

The incorporation of a substituted azetidine ring at the C-7 position of the quinolone core has given rise to a potent new class of antibacterial agents.[5][6][7] These 7-azetidinylquinolones exhibit broad-spectrum activity, particularly against Gram-positive bacteria, and have demonstrated improved in vivo efficacy compared to their piperazine or aminopyrrolidine-containing counterparts.[5]

A. Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[9] Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-stranded break and converting the topoisomerase into a toxic cellular lesion that leads to chromosomal fragmentation and cell death.[6][8] The azetidine substituent at the C-7 position plays a critical role in the potency and spectrum of activity, influencing the drug's interaction with the topoisomerase-DNA complex.[5]

Caption: Mechanism of action of 7-azetidinylquinolones.

B. Structure-Activity Relationship (SAR) and Quantitative Data

The antibacterial potency of 7-azetidinylquinolones is highly dependent on the substitution pattern of the azetidine ring and the quinolone core.[5][6] Key SAR observations include:

-

Stereochemistry: The stereochemistry at the C-2 and C-3 positions of the azetidine ring is crucial for activity. For example, the (2S,3R) configuration of a 3-amino-2-methylazetidine moiety has been shown to confer the best antibacterial activity.[6]

-

Substituents on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen influences both potency and pharmacokinetic properties.

-

Substituents on the Quinolone Core: Modifications at the N-1 and C-8 positions of the quinolone ring system significantly impact the antibacterial spectrum and potency.[5]

| Compound/Substituent | Target Organism | MIC (µg/mL) | Reference |

| Compound 6i (Fluoroquinolone derivative) | S. aureus (Methicillin-sensitive) | 0.25-16.00 | [7] |

| Compound 6i (Fluoroquinolone derivative) | S. aureus (Methicillin-resistant) | 0.25-16.00 | [7] |

| Compound 6i (Fluoroquinolone derivative) | E. coli (ATCC 35218) | 0.25-16.00 | [7] |

C. Experimental Protocols

This protocol outlines a general approach for the synthesis of 7-(azetidin-3-yl)quinolone derivatives, starting from a suitable 7-fluoroquinolone core and a protected azetidine derivative.

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂) at -15 to 5 °C, add potassium bromide (KBr) as an aqueous solution and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (catalytic amount).[10]

-

Slowly add an aqueous solution of sodium hypochlorite (NaClO) and potassium bicarbonate (KHCO₃) while maintaining the temperature.[10]

-

Stir the reaction mixture for 30 minutes.[10]

-

Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[10]

-

Extract the product with ethyl acetate, wash with water, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[10]

Step 2: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in tetrahydrofuran (THF) at -5 °C under a hydrogen atmosphere, slowly add potassium tert-butoxide (1.1 equivalents) in THF. Stir for 3 hours.[8]

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF and continue stirring at -5 °C for 2 hours.[8]

-

Allow the reaction to warm to room temperature and stir for an additional 16 hours.[8]

-

Work up the reaction to isolate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[8]

Step 3: Deprotection and Coupling to the Quinolone Core

-

Treat the protected azetidine derivative with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) in a suitable solvent to remove the tert-butoxycarbonyl (Boc) protecting group.

-

React the resulting azetidine salt with the 7-fluoroquinolone core in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) at an elevated temperature.

-

Purify the final 7-(azetidin-3-yl)quinolone derivative by chromatography or recrystallization.

The MIC of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35 ± 2 °C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. GABA Uptake Inhibition: Modulating Neuronal Signaling

Derivatives of azetidine-3-carboxylic acid have been identified as potent inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), making them promising candidates for the treatment of neurological disorders such as epilepsy.[8][11] By blocking the reuptake of GABA from the synaptic cleft, these compounds enhance GABAergic neurotransmission, leading to a net inhibitory effect in the central nervous system.

A. Mechanism of Action: Targeting GABA Transporters

GABA transporters are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal.[11] There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. Azetidine-based inhibitors act as competitive or non-competitive antagonists at these transporters, preventing the binding and translocation of GABA. The azetidine ring serves as a conformationally constrained bioisostere of GABA or β-alanine.[8]

Caption: Inhibition of GABA reuptake by azetidine derivatives.

B. Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of azetidine-based GABA uptake inhibitors are highly influenced by the nature and position of substituents on the azetidine ring and the N-alkylated lipophilic moiety.[8]

-

Azetidine Ring Substitution: Derivatives with a carboxylic acid or acetic acid moiety at the 2- or 3-position of the azetidine ring have shown significant activity.[8]

-

Lipophilic Side Chain: The presence of a lipophilic side chain, such as a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group, attached to the azetidine nitrogen is crucial for high-affinity binding to GAT-1.[8]

| Compound | Target | IC₅₀ (µM) | Reference |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [8] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [8] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [8] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [8] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [8] |

C. Experimental Protocols

This protocol describes a general method for the synthesis of N-alkylated azetidine-3-carboxylic acid derivatives.

-

Start with commercially available this compound.

-

Perform N-alkylation by reacting the starting material with a suitable alkyl halide (e.g., a bromo- or iodo-functionalized lipophilic side chain) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like acetonitrile or DMF.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the N-alkylated this compound derivative by column chromatography.

-

Hydrolyze the tert-butyl ester using a strong acid (e.g., TFA in CH₂Cl₂) to yield the final carboxylic acid derivative.

-

Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC).

The inhibitory activity of the synthesized compounds on GABA transporters can be evaluated using a [³H]GABA uptake assay in rat brain synaptosomes or cells expressing the specific GAT subtype.[12][13][14][15]

-

Prepare crude synaptosomes from rat cerebral cortex or thalamus.[14]

-

Pre-incubate the synaptosomes in a standard saline solution.

-

Initiate the uptake reaction by adding a solution containing [³H]GABA and varying concentrations of the test compound.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.[13]

-

Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound [³H]GABA.

-

Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake.

III. Anticancer Activity: Targeting Sphingosine-1-Phosphate (S1P) Receptors

Recent studies have highlighted the potential of azetidine-3-carboxylic acid derivatives as modulators of sphingosine-1-phosphate (S1P) receptors, which are implicated in various aspects of cancer progression, including cell proliferation, survival, migration, and angiogenesis.[6][9]

A. Mechanism of Action: Modulation of S1P Receptor Signaling

S1P is a bioactive lipid that signals through a family of five G protein-coupled receptors (S1PR1-5).[9] Dysregulation of S1P signaling is a hallmark of many cancers.[6][9] Azetidine-containing compounds can act as agonists or antagonists of S1P receptors, thereby modulating downstream signaling pathways such as the JAK/STAT3, PI3K/AKT, and MAPK/ERK pathways, which are critical for cancer cell survival and proliferation.[9]

Caption: Modulation of S1P signaling in cancer by azetidine derivatives.

B. Synthesis of Azetidine-Containing S1P Receptor Agonists

The synthesis of azetidine-based S1P receptor agonists often involves the construction of a trisubstituted azetidine ring, which can be a synthetic challenge. A common approach involves the intramolecular SN2 cyclization of a precursor with a 1-amino-2,3-diol structure.[3]

General Synthetic Strategy:

-

Stereoselective preparation of the acyclic precursor: This is a critical step to control the stereochemistry of the final product.

-

Mesylation or Tosylation: The primary hydroxyl group is converted to a good leaving group.

-

Intramolecular Cyclization: Treatment with a base promotes the intramolecular SN2 reaction to form the azetidine ring.

-

Further functionalization: The side chains are elaborated to introduce the necessary pharmacophoric elements for S1P receptor binding.

IV. Central Nervous System (CNS) Stimulant Activity

While less explored, some azetidine derivatives have been reported to possess CNS stimulant properties.[16][17][18][19] The precise mechanism of action for this activity is not yet fully elucidated for this specific class of compounds. However, based on the structure of related phenyl-substituted azetidines, it is hypothesized that they may act as monoamine reuptake inhibitors.[16]

A. Hypothetical Mechanism of Action: Monoamine Reuptake Inhibition

CNS stimulants often exert their effects by increasing the synaptic concentrations of catecholamines such as dopamine, norepinephrine, and serotonin.[18][19] A plausible mechanism for azetidine-based CNS stimulants is the inhibition of the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[16] By blocking the reuptake of these neurotransmitters, the duration and intensity of their signaling are increased, leading to enhanced alertness, attention, and energy levels.[18]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile building block that has enabled the development of a wide range of biologically active compounds. From potent antibacterial agents that combat drug-resistant pathogens to novel modulators of neuronal and oncogenic signaling pathways, the unique structural and chemical properties of the azetidine ring continue to be a source of innovation in drug discovery.

Future research in this area will likely focus on:

-

Fine-tuning Structure-Activity Relationships: Further exploration of the substitution patterns on the azetidine ring and its appended functionalities will lead to the discovery of more potent and selective agents.

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will open up new therapeutic avenues.

-

Development of Efficient and Scalable Synthetic Methodologies: Innovations in synthetic chemistry will be crucial for the practical and cost-effective production of these complex molecules.

As our understanding of the biological significance of the azetidine moiety grows, so too will the opportunities to leverage this privileged scaffold in the design of the next generation of therapeutics.

References

- 1. bepls.com [bepls.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Cns stimulants | PPTX [slideshare.net]

- 18. drugs.com [drugs.com]

- 19. CNS stimulants: What are they and what do they do? [medicalnewstoday.com]

A Technical Guide to tert-Butyl Azetidine-3-carboxylate: A Cornerstone Building Block in Modern Medicinal Chemistry

Abstract

In the contemporary landscape of drug discovery, the quest for molecules with superior efficacy, selectivity, and pharmacokinetic profiles has driven chemists to explore beyond the traditional flat, aromatic structures. Small, saturated heterocycles have emerged as powerful tools for introducing three-dimensional complexity, and among these, the azetidine ring has garnered significant attention.[1][2][3] This guide provides an in-depth technical analysis of tert-butyl azetidine-3-carboxylate, a pivotal building block that serves as a versatile and strategically vital scaffold in medicinal chemistry. We will explore its synthesis, delineate its key reactive handles, provide validated protocols for its derivatization, and examine case studies where its incorporation has been instrumental in the development of clinical candidates and approved drugs.

The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, offers a unique combination of properties that make it highly attractive for drug design.[3][4] Unlike its larger counterparts, such as pyrrolidine or piperidine, the inherent ring strain of azetidine imparts a greater degree of conformational rigidity.[3][5] This pre-organization of substituents can lead to more favorable binding entropy when interacting with a biological target, potentially increasing potency and ligand efficiency.[3][5]

Furthermore, the introduction of an azetidine moiety can significantly modulate the physicochemical properties of a lead compound. It often enhances aqueous solubility and metabolic stability compared to more lipophilic or metabolically susceptible groups.[1][2] The nitrogen atom provides a convenient vector for substitution, allowing chemists to fine-tune polarity and explore interactions within a binding pocket.[5]

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

| Property | Azetidine | Pyrrolidine | Piperidine |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 |

| pKa (of conjugate acid) | 11.29[6] | 11.27 | 11.12 |

| logP (Octanol/Water) | -0.39 (Calculated) | 0.35 (Calculated) | 0.84 (Calculated) |

| Structural Rigidity | High | Medium | Low (Chair-boat conformers) |

The data in Table 1 illustrates that azetidine provides a less lipophilic and more compact scaffold compared to its five- and six-membered homologues, making it a valuable "small monocyclic scaffold" for fragment-based drug design.[3]

Synthesis and Core Reactivity of this compound

This compound is a doubly functionalized system, offering two orthogonal points for chemical modification: the secondary amine (N1) and the carboxylic acid at C3 (protected as a tert-butyl ester).[7] The tert-butyl protecting group is particularly advantageous due to its stability in basic conditions and its facile removal under acidic conditions, making it ideal for multi-step synthetic sequences.[7]

A common synthetic pathway involves the cyclization of precursors followed by esterification and protection. For instance, a practical route can start from 1-benzylazetidin-3-ol, which undergoes debenzylation via hydrogenation, followed by Boc-protection of the nitrogen and subsequent oxidation to yield tert-butyl 3-oxoazetidine-1-carboxylate, a key precursor.[8]

The true synthetic power of this building block lies in the selective manipulation of its two functional groups.

N-Functionalization: The Gateway to Diversity

The secondary amine is a nucleophilic center that readily participates in a variety of crucial bond-forming reactions.[7][9]

Amide coupling is arguably the most common reaction in medicinal chemistry. The azetidine nitrogen can be acylated to introduce a vast array of side chains. The choice of coupling reagent is critical to ensure high yield and minimize side reactions.

Table 2: Comparison of Common Reagents for Amide Coupling to Azetidines

| Reagent System | Key Advantages | Common Side Reactions |

|---|---|---|

| EDC / HOBt | Water-soluble byproducts, suitable for aqueous media.[10] | Racemization (suppressed by HOBt). |

| HATU / DIPEA | High efficiency, fast reaction times, effective for hindered substrates.[10][11] | Guanidinylation of the amine. |

| PyBOP / DIPEA | Low racemization, stable reagent.[10] | Formation of phosphonamide byproducts. |

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a robust and highly efficient method for coupling a generic carboxylic acid to the nitrogen of this compound.

Rationale: HATU is a uronium-based coupling reagent that rapidly activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[11] The non-nucleophilic base DIPEA is used to scavenge the acid formed during the reaction without competing in the coupling. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the reagents and intermediates.

Materials:

-

Carboxylic Acid (R-COOH) (1.0 eq)

-

This compound (as HCl or free base) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[10]

-

DIPEA (Diisopropylethylamine) (2.5 eq)[10]

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate, 5% LiCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.1 eq) to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

For the synthesis of N-aryl azetidines, palladium-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide.[12]

Protocol 2: Palladium-Catalyzed N-Arylation

Rationale: This protocol uses a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky phosphine ligand like BINAP. The ligand is crucial for facilitating the reductive elimination step that forms the C-N bond. A strong base, such as Cs₂CO₃, is required to deprotonate the azetidine nitrogen, making it a more effective nucleophile in the catalytic cycle.

Materials:

-

This compound (1.2 eq)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.075 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, BINAP, and Cs₂CO₃.[12]

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene, followed by the aryl halide and this compound.[12]

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Carboxylate Group Manipulation

The tert-butyl ester serves as a robust protecting group that can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free carboxylic acid. This unmasked acid is then available for further elaboration, most commonly through another amide coupling reaction.

Caption: Synthetic workflow for sequential functionalization.

Case Study: Application in Drug Discovery

The utility of this compound is best illustrated through its application in the synthesis of complex bioactive molecules.

Case Study: Baricitinib (JAK1/JAK2 Inhibitor)

Baricitinib is an approved drug for the treatment of rheumatoid arthritis that functions as a Janus kinase (JAK) inhibitor.[8] A key structural feature of Baricitinib is the 1-(ethylsulfonyl)azetidin-3-yl moiety. The synthesis of this crucial fragment relies heavily on derivatives of this compound.

A reported synthesis starts with tert-butyl 3-hydroxyazetidine-1-carboxylate, which is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate.[8] This ketone then undergoes a Horner-Wadsworth-Emmons reaction to install a cyanomethylene group.[8][13] Subsequent deprotection of the Boc group under acidic conditions, followed by sulfonylation of the nitrogen, yields the key azetidine intermediate for coupling to the pyrazole core of the final drug.[8]

Caption: Synthetic pathway toward the Baricitinib side chain.

The Azetidine Ring as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group while retaining or enhancing the desired biological activity.[14][15] The azetidine ring is often employed as a bioisostere for other cyclic and acyclic motifs to improve pharmacokinetic properties. For example, it can serve as a constrained analog of a propyl or isopropyl group, or as a smaller, less lipophilic alternative to a pyrrolidine or piperidine ring. This strategic replacement can lead to improved ligand efficiency, solubility, and metabolic stability.[1][5]

Caption: The azetidine ring as a strategic bioisostere.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to craft next-generation therapeutics. Its well-defined stereochemistry, orthogonal protecting groups, and the unique properties of the azetidine ring itself provide a reliable platform for introducing conformational constraint and favorable physicochemical properties. The robust and versatile chemistry associated with this scaffold ensures its continued and expanding role in the design of novel drugs targeting a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines - Enamine [enamine.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. Buy this compound acetate | 1236144-52-7 [smolecule.com]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

Introduction to the azetidine scaffold in drug design

An In-Depth Technical Guide to the Azetidine Scaffold in Drug Design

Foreword

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this context, the smallest saturated nitrogen-containing heterocycles, such as azetidines, have emerged as privileged scaffolds.[1][2] Their unique combination of structural rigidity, metabolic stability, and synthetic versatility offers a compelling toolkit for the modern drug hunter. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the azetidine scaffold, from its fundamental properties and synthesis to its strategic application in contemporary drug design. We will delve into the causality behind experimental choices, present validated protocols, and showcase real-world examples that underscore the transformative potential of this unassuming four-membered ring.

The Azetidine Moiety: A Scaffold of Untapped Potential

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, has garnered significant attention in drug discovery due to its unique stereoelectronic properties.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of approximately 25.4 kcal/mol in azetidine imparts a greater degree of conformational rigidity.[4] This pre-organization of substituents can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher affinity.[5][6]

Furthermore, the introduction of an azetidine ring can significantly influence the physicochemical properties of a molecule. It can enhance aqueous solubility, a critical parameter for drug absorption and distribution, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8] The azetidine scaffold is also a valuable bioisostere for various functional groups and larger ring systems, offering a means to modulate potency, selectivity, and pharmacokinetic parameters.[9][10]

Key Advantages of Incorporating Azetidine Scaffolds:

-

Structural Rigidity: The strained four-membered ring provides a conformationally restricted scaffold, which can lead to higher binding affinity due to a lower entropic penalty upon binding.[2][5]

-

Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced aqueous solubility and metabolic stability compared to their acyclic or larger-ring analogues.[7][11][12]

-

Three-Dimensionality: The non-planar nature of the azetidine ring introduces three-dimensionality into otherwise flat molecules, which can improve target engagement and selectivity.[7]

-

Novel Chemical Space: The underutilization of azetidines in drug design presents an opportunity to explore novel chemical space and develop intellectual property.[8]

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic and acyclic moieties, allowing for the fine-tuning of pharmacological properties.[9][10]

Synthetic Strategies for Accessing Functionalized Azetidines

The synthesis of substituted azetidines has historically been challenging due to the ring strain associated with the four-membered ring.[2] However, recent advancements in synthetic methodology have provided robust and versatile routes to a wide array of functionalized azetidines.[4][13] The choice of synthetic strategy is often dictated by the desired substitution pattern and the available starting materials.

Intramolecular Cyclization of 1,3-Amino Alcohols and Related Precursors

One of the most common and direct methods for constructing the azetidine ring is through the intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group in a 1,3-relationship.

This protocol, developed by Couty and coworkers, provides a reliable method for the synthesis of enantiomerically pure 2-cyanoazetidines from β-amino alcohols.[14][15]

Step-by-Step Methodology:

-

N-Arylation: The starting β-amino alcohol is subjected to a copper-catalyzed N-arylation reaction with an appropriate aryl halide. This step introduces the desired aryl substituent on the nitrogen atom. The choice of copper catalyst and ligands is crucial for achieving high yields and minimizing side reactions.

-

N-Cyanomethylation: The resulting secondary aniline is then N-cyanomethylated using bromoacetonitrile. This introduces the cyanoethyl group, which will ultimately form one of the C-C bonds of the azetidine ring.

-

Mesylation and Cyclization: The final step involves a one-pot procedure where the hydroxyl group is first activated by mesylation, followed by base-induced intramolecular cyclization to afford the N-aryl-2-cyanoazetidine. The diastereoselectivity of the cyclization is often predictable and can be controlled by the stereochemistry of the starting β-amino alcohol.[14]

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, offers a direct and atom-economical route to functionalized azetidines.[16] Recent developments in photoredox catalysis have significantly expanded the scope and utility of this transformation.[17]

Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines using visible light and an iridium photocatalyst.[4][17]

Step-by-Step Methodology:

-

Reaction Setup: A solution of the 2-isoxazoline-3-carboxylate, the alkene, and the iridium photocatalyst (e.g., fac-[Ir(dFppy)3]) in a suitable solvent is prepared in a reaction vessel.

-

Irradiation: The reaction mixture is irradiated with visible light (typically blue LEDs) to excite the photocatalyst.

-

Energy Transfer: The excited photocatalyst undergoes triplet energy transfer to the 2-isoxazoline-3-carboxylate, generating a reactive triplet species.

-

Cycloaddition: This excited species then undergoes a [2+2] cycloaddition with the alkene to form the azetidine ring.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the product is purified by column chromatography.

Other Notable Synthetic Methods

Several other innovative methods have been developed for the synthesis of azetidines, including:

-

Ring Contraction of Pyrrolidinones: This method involves the rearrangement of larger rings to form the strained four-membered ring.[4]

-

Strain-Release Homologation of Azabicyclo[1.1.0]butanes: This approach utilizes highly strained starting materials to access functionalized azetidines.[4]

-

Kulinkovich-type Coupling: This Ti(IV)-mediated coupling of oxime ethers and Grignard reagents provides access to spirocyclic NH-azetidines.[4][18]

Modulation of Physicochemical Properties

The incorporation of an azetidine moiety can have a profound impact on the physicochemical properties of a drug candidate. These effects are often beneficial and can be strategically employed to overcome common liabilities in drug discovery.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its introduction can increase the overall polarity and aqueous solubility of a molecule.[11][12]

| Compound Pair | LogS (A) | LogS (B) | Fold Improvement | Reference |

| Proline-based STAT3 inhibitor | -4.5 | -3.2 (Azetidine analogue) | ~20 | [11][12] |

| Piperidine-containing compound | -5.1 | -4.3 (Azetidine bioisostere) | ~6.3 | [8] |

Table 1. Improvement in aqueous solubility (LogS) upon replacement with an azetidine scaffold.

Metabolic Stability